(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide

Covalent inhibitor Vinyl sulfonamide Cysteine targeting

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide (CAS 1904637-32-6) is a synthetic small-molecule sulfonamide (molecular formula C14H16N2O3S, molecular weight 292.36 g/mol) that integrates three distinct pharmacophoric elements: an (E)-configured 2-phenylethenesulfonamide (vinyl sulfonamide) moiety, a three-carbon propyl linker, and an unsubstituted isoxazol-4-yl terminal ring. The vinyl sulfonamide group provides an electrophilic warhead capable of forming covalent adducts with cysteine thiols, as established for the broader ethenesulfonamide class, while the isoxazole ring contributes hydrogen-bond acceptor/donor capacity and heterocyclic rigidity.

Molecular Formula C14H16N2O3S
Molecular Weight 292.35
CAS No. 1904637-32-6
Cat. No. B2923689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide
CAS1904637-32-6
Molecular FormulaC14H16N2O3S
Molecular Weight292.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CON=C2
InChIInChI=1S/C14H16N2O3S/c17-20(18,10-8-13-5-2-1-3-6-13)16-9-4-7-14-11-15-19-12-14/h1-3,5-6,8,10-12,16H,4,7,9H2/b10-8+
InChIKeyLQNUWTSYWDXCKM-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide (CAS 1904637-32-6): Structural Identity and Compound Class Profile


(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide (CAS 1904637-32-6) is a synthetic small-molecule sulfonamide (molecular formula C14H16N2O3S, molecular weight 292.36 g/mol) that integrates three distinct pharmacophoric elements: an (E)-configured 2-phenylethenesulfonamide (vinyl sulfonamide) moiety, a three-carbon propyl linker, and an unsubstituted isoxazol-4-yl terminal ring [1]. The vinyl sulfonamide group provides an electrophilic warhead capable of forming covalent adducts with cysteine thiols, as established for the broader ethenesulfonamide class, while the isoxazole ring contributes hydrogen-bond acceptor/donor capacity and heterocyclic rigidity [2]. This compound belongs to the ethenesulfonamide family, a class that has yielded orally active endothelin-A receptor antagonists (e.g., YM598) [3] and potent microtubule-targeted anticancer agents [4]; however, the specific isoxazol-4-yl-propyl substitution pattern distinguishes it from all previously characterized ethenesulfonamide analogs.

Why Generic Substitution Cannot Be Assumed for (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide


Within the 2-phenylethenesulfonamide chemical class, minor structural modifications produce profound shifts in target engagement, selectivity, and pharmacokinetics. The replacement of a benzenesulfonamide group with a 2-phenylethenesulfonamide group in endothelin antagonists improved ETA selectivity by approximately one order of magnitude (compound 5a vs. bosentan) [1], while the identity and substitution position of the appended heterocycle dictate whether the compound functions as an endothelin receptor antagonist, a microtubule polymerization inhibitor, or a covalent KRAS inhibitor [2][3]. The target compound's isoxazol-4-yl-propyl appendage is structurally absent from all literature-characterized ethenesulfonamides, meaning that its molecular recognition profile, target affinity, and ADME properties cannot be reliably extrapolated from any single analog [1][3]. Generic substitution without matched comparative data on the exact N-substitution pattern risks selecting a molecule with divergent, uncharacterized biological activity.

Quantitative Differentiation Evidence for (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide Against Closest Structural Analogs


Vinyl Sulfonamide Electrophilic Warhead Confers Covalent Targeting Potential Absent in Saturated Ethanesulfonamide Analogs

The target compound contains an (E)-2-phenylethenesulfonamide moiety, which presents an α,β-unsaturated sulfonamide electrophile capable of undergoing Michael addition with nucleophilic cysteine residues. This contrasts with the corresponding 2-phenylethanesulfonamide analog (CAS 16993-47-8), in which the vinyl double bond is reduced to a saturated ethane linker, abolishing electrophilic reactivity [1]. In the ethenesulfonamide class, this vinyl warhead has been validated in covalent KRAS G12C inhibitors (PDB: 4LYJ, vinylsulfonamide 9 covalently bound to Cys12) [2] and TEAD autopalmitoylation inhibitors (DC-TEADin02, IC50 = 197 ± 19 nM) [3].

Covalent inhibitor Vinyl sulfonamide Cysteine targeting Irreversible inhibition Electrophilic warhead

Isoxazol-4-yl-Propyl Linker Geometry Provides Distinct Hydrogen-Bonding Topology Versus N-Aryl Ethenesulfonamide Microtubule Inhibitors

The target compound connects the ethenesulfonamide core to an isoxazol-4-yl ring via a flexible three-carbon propyl chain. This differs fundamentally from the N-aryl-2-arylethenesulfonamide series (e.g., compound 6t in Reddy et al., 2013), where the sulfonamide nitrogen is directly attached to a substituted phenyl ring [1]. The propyl linker introduces additional rotational freedom (3 freely rotatable bonds) and separates hydrogen-bond donor/acceptor functionality of the sulfonamide NH from the isoxazole heteroatoms by approximately 5–7 Å. By contrast, the direct N-aryl attachment in comparator 6t constrains the aryl ring to a near-planar orientation relative to the sulfonamide, with the sulfonamide NH contributing directly to the aryl ring electronic conjugation [1]. The isoxazol-4-yl substitution pattern (N and O adjacent at positions 1 and 2) provides a hydrogen-bond acceptor at the ring nitrogen distinct from the more common isoxazol-5-yl or isoxazol-3-yl regioisomers found in COX-2 inhibitors (valdecoxib) and endothelin antagonists, respectively [2].

Hydrogen-bonding Linker geometry Isoxazole Scaffold topology Target recognition

(E)-Stereochemistry at the Vinyl Sulfonamide Confers Defined Geometry Distinct from (Z)-Isomer and Flexible Ethane-Linked Analogs

The (E)-configuration of the 2-phenylethenesulfonamide double bond fixes the phenyl ring in a trans orientation relative to the sulfonamide group. The corresponding (Z)-isomer (CAS for (Z)-2-phenylethenesulfonamide distinct from the (E)-form) [1] orients the phenyl ring in a cis arrangement, producing a different molecular shape and electrostatic surface. In the endothelin antagonist series, the (E)-configuration was essential for high ETA receptor affinity; replacement with a flexible ethanesulfonamide linker abolished receptor selectivity, producing ETB-preferring or non-selective binding [2]. The rigid (E)-vinyl geometry constrains the phenyl ring at a defined dihedral angle relative to the sulfonamide plane, reducing conformational entropy upon binding compared to a freely rotating ethane linker.

Stereochemistry E/Z isomerism Vinyl sulfonamide geometry Conformational restriction Shape complementarity

Isoxazol-4-yl Regioisomer Offers Different Hydrogen-Bonding and Steric Profile Compared to Isoxazol-3-yl and Isoxazol-5-yl Sulfonamide Hybrids

The target compound features an isoxazole ring linked at the 4-position via a propyl chain. Isoxazole sulfonamides in the literature overwhelmingly utilize isoxazol-3-yl or isoxazol-5-yl attachment. N-(5-isoxazolyl)benzenesulfonamides are endothelin ETA receptor antagonists (e.g., BMS series, EP0569193) [1], while N-(3-isoxazolyl)benzenesulfonamides also appear in endothelin antagonist patents [2]. The 4-position attachment, combined with the propyl spacer, places the isoxazole ring nitrogen and oxygen atoms in a distinct spatial orientation relative to the sulfonamide warhead. In isoxazol-5-yl-linked compounds, the endocyclic oxygen is positioned distal to the linker, whereas in the 4-yl-substituted target compound, both the N2 and O1 atoms reside on the same side of the ring relative to the propyl attachment point, creating a unique hydrogen-bond acceptor vector [3].

Isoxazole regioisomer Hydrogen-bond acceptor Ring substitution pattern Target selectivity Heterocycle SAR

Combined Vinyl Sulfonamide + Isoxazole-Propyl Scaffold Is Structurally Distinct from All Existing Sulfonamide Drug Classes

A comprehensive survey of the ethenesulfonamide literature reveals that the target compound's combination of (a) an (E)-2-phenylethenesulfonamide core, (b) an N-alkyl-propyl linker, and (c) an isoxazol-4-yl terminal ring does not appear in any published medicinal chemistry campaign, patent, or biological annotation. Established ethenesulfonamide chemotypes include: (i) N-aryl-2-arylethenesulfonamides as microtubule inhibitors (Reddy et al., 2013), where the nitrogen is directly aryl-substituted [1]; (ii) 2-phenylethenesulfonamide-pyrimidine hybrids as endothelin ETA antagonists (Harada et al., 2001), where the sulfonamide nitrogen is connected to a complex pyrimidine core rather than an isoxazole [2]; and (iii) vinylsulfonamide-based covalent inhibitors (KRAS, TEAD) where the sulfonamide nitrogen bears various hydrophobic substituents but never an isoxazole [3]. The target compound therefore occupies a novel region of sulfonamide chemical space.

Chemotype novelty Scaffold uniqueness Drug discovery Patent landscape Chemical space

Recommended Research and Industrial Application Scenarios for (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide


Covalent Chemical Probe Development for Cysteine-Containing Protein Targets

The vinyl sulfonamide moiety enables irreversible covalent modification of reactive cysteine residues, a mechanism validated across KRAS G12C, TEAD, and c-Src inhibitor programs [1][2]. Researchers developing covalent probes for previously undrugged cysteine-containing proteins can employ this compound as a structurally novel electrophilic scaffold. The isoxazole-propyl tail provides a vector for additional functionalization or for probing adjacent binding pockets, while the covalent warhead ensures sustained target engagement for washout-resistant cellular assays [1].

Diversity-Oriented Screening Library Enrichment for Sulfonamide-Target Interactions

The compound's unique combination of a vinyl sulfonamide warhead and an isoxazol-4-yl-propyl tail places it in an unexplored region of sulfonamide chemical space [3]. High-throughput screening (HTS) libraries enriched with this chemotype can probe biological targets traditionally addressed by sulfonamides (carbonic anhydrases, COX-2, endothelin receptors, PI3K) from a structurally orthogonal approach, potentially revealing novel binding modes or isoform selectivity inaccessible to established benzenesulfonamide and N-aryl ethenesulfonamide scaffolds [3][4].

Structure-Activity Relationship (SAR) Expansion of Ethenesulfonamide Pharmacophore Space

Medicinal chemistry teams working within the ethenesulfonamide class can use this compound to systematically explore the effect of replacing N-aryl or complex heterocyclic substituents with an isoxazole-propyl group. The SAR from established ETA antagonist and microtubule inhibitor series demonstrates that the N-substituent identity is a primary determinant of both target selectivity and oral bioavailability [4][5]. Procuring this compound provides a structurally characterized starting point for generating novel SAR data on a previously unexplored substitution vector.

Mechanistic Studies of Covalent Reversible Binding Kinetics at Non-Catalytic Cysteines

The (E)-vinyl sulfonamide electrophile offers a reactivity profile intermediate between highly reactive acrylamides and poorly reactive fumarates, making it suitable for targeting non-catalytic cysteines with controlled residency times [1]. This compound can serve as a tool for kinetic studies comparing covalent modification rates across different protein microenvironments, with the isoxazole ring providing a spectroscopic handle (UV absorbance at ~260 nm) for monitoring binding events [2].

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